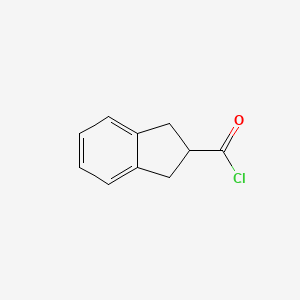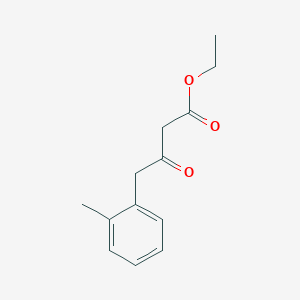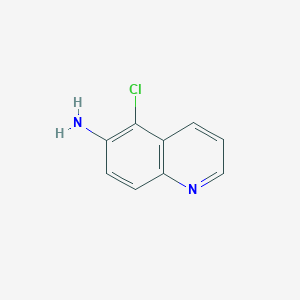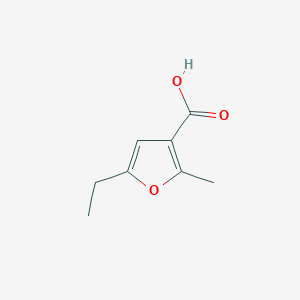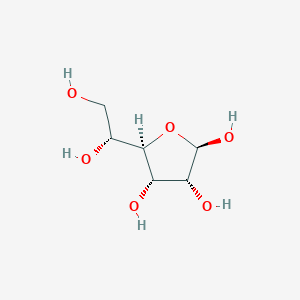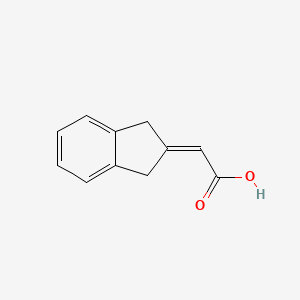
1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine
Descripción general
Descripción
“1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine” is an organic compound with the molecular formula C9H20N4O2S and a molecular weight of 248.35 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine” is 1S/C9H20N4O2S/c1-11-6-8-13(9-7-11)16(14,15)12-4-2-10-3-5-12/h10H,2-9H2,1H3 .Physical And Chemical Properties Analysis
“1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine” is a solid substance at room temperature . It has a molecular weight of 248.35 .Aplicaciones Científicas De Investigación
Therapeutic and Diagnostic Applications in Oncology
The compound 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) has shown potential for therapeutic and diagnostic applications in oncology. Efforts to reduce its lipophilicity resulted in analogues with modified polar functionalities, showing promise in tumor cell entry and minimal antiproliferative activity, highlighting its potential use in cancer diagnostics and therapy (Abate et al., 2011).
Antagonist for CGRP Receptor
The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, indicating its utility in conditions modulated by CGRP, such as migraine. A stereoselective and economical synthesis of this compound showcases its potential pharmaceutical application (Cann et al., 2012).
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine substituted naphthalimide compounds exhibit luminescent properties and can undergo photo-induced electron transfer, demonstrating potential applications in the development of optical materials and sensors. This study suggests their use in designing pH probes and investigating the electron transfer mechanisms in luminescent materials (Gan et al., 2003).
Antimicrobial and Antitubercular Activity
Piperazine derivatives have been synthesized and tested for antimicrobial and antitubercular activities. Certain compounds exhibited significant activities against bacteria, including Mycobacterium tuberculosis, highlighting their potential as lead compounds for the development of new antimicrobial agents (Bektaş et al., 2007); (Naidu et al., 2016).
Binding Characteristics with Proteins
A piperazine derivative has been investigated for its binding characteristics with bovine serum albumin (BSA), providing insights into the pharmacokinetic mechanisms of drugs. Such studies are crucial for understanding drug-protein interactions, which can influence the distribution, efficacy, and toxicity of pharmaceutical compounds (Karthikeyan et al., 2015).
Herbicide and Plant Growth Regulator Potential
1-Methyl and acetyl-4-substituted piperazines have been evaluated as potential herbicides and plant growth regulators, indicating their potential use in agriculture. These compounds showed activity against Triticum aestivum and displayed cytokinin-like activities, suggesting their application in plant growth regulation and weed control (Stoilkova et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-piperazin-1-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2S/c1-11-6-8-13(9-7-11)16(14,15)12-4-2-10-3-5-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQWKPWDNVIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649580 | |
| Record name | 1-Methyl-4-(piperazine-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(piperazin-1-ylsulfonyl)piperazine | |
CAS RN |
933038-72-3 | |
| Record name | 1-Methyl-4-(piperazine-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



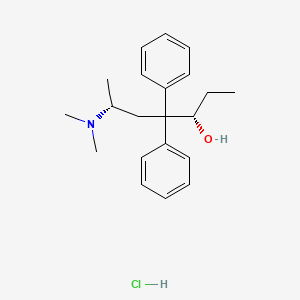
![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)

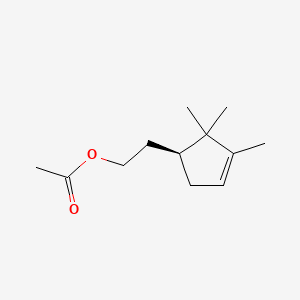
![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)
